molecular formula C16H11NO4 B2634768 1-(1,3-benzodioxol-5-ylmethyl)-1H-indole-2,3-dione CAS No. 354781-32-1

1-(1,3-benzodioxol-5-ylmethyl)-1H-indole-2,3-dione

Cat. No.: B2634768
CAS No.: 354781-32-1
M. Wt: 281.267
InChI Key: IAAUXYRLARWYTM-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-ylmethyl)-1H-indole-2,3-dione, also known as 2C-I-NBOMe, is a synthetic substance that has recently emerged as a designer drug of abuse. 2C-I-NBOMe is a potent agonist of the 5-HT2A receptor, and is structurally related to the family of 2C-X compounds, which are serotonin receptor agonists. 2C-I-NBOMe has a wide range of physiological and biochemical effects, and is used in scientific research for its pharmacological properties.

Scientific Research Applications

Synthesis and Application in Pharmacology

The compound "1-(1,3-benzodioxol-5-ylmethyl)-1H-indole-2,3-dione" and its derivatives have been synthesized and explored for various pharmacological applications. For instance, a derivative synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione showed potential as an intermediate for substances with pharmacological properties (Ogurtsov & Rakitin, 2021). Similarly, another derivative, 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-indole-2,3-dione, was found to exhibit moderate inhibitory activity against Candida albicans, and some derivatives showed activity against Gram-positive bacteria like Staphylococcus aureus (Ramadan et al., 2019).

Synthesis and Catalysis

The compound has also been used as a precursor in eco-friendly synthesis catalyzed by citrus lemon juice, indicating its utility in green chemistry. The alkylated derivative, upon further reaction, led to the synthesis of novel compounds with potential applications in material science or further chemical synthesis (Hassan et al., 2020).

Derivative Synthesis and Application

Derivatives of the compound have been synthesized and explored for various applications. For example, benzo[f]indole-4,9-dione derivatives were synthesized and showed potential applications in chemistry and possibly pharmacology (Nadji-Boukrouche et al., 2015). Similarly, 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives were synthesized and evaluated for antimicrobial and anticancer activities, indicating the compound's relevance in medicinal chemistry (El-Sawy et al., 2010).

Mechanism of Action

Target of Action

The primary target of 1-(1,3-benzodioxol-5-ylmethyl)-1H-indole-2,3-dione is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.

Mode of Action

It is known to interact with its target, nitric oxide synthase, inducible . This interaction may lead to changes in the production of nitric oxide, potentially affecting various cellular processes.

Biochemical Pathways

Given its target, it is likely to impact pathways involving nitric oxide signaling . The downstream effects of these changes could be wide-ranging, given the role of nitric oxide in numerous physiological processes.

Result of Action

Based on its target, it may influence cellular processes regulated by nitric oxide

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its target and is processed within the body .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c18-15-11-3-1-2-4-12(11)17(16(15)19)8-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAUXYRLARWYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C4=CC=CC=C4C(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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